molecular formula C13H13NO2 B2478026 Macaridine CAS No. 405914-36-5

Macaridine

Cat. No.: B2478026
CAS No.: 405914-36-5
M. Wt: 215.252
InChI Key: PHSAQLJHWJOCBJ-UHFFFAOYSA-N
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Description

Historical Context of Lepidium meyenii Phytochemical Investigations

The historical investigation into the phytochemistry of Lepidium meyenii began with an interest in understanding the basis of its traditional uses, particularly its reputation for enhancing fertility and stamina. Early chemical studies focused on identifying the primary nutritional components of the Maca hypocotyl. unadegato.pl Later investigations delved into the secondary metabolites, leading to the isolation and characterization of various compound classes, including macamides, fatty acids, sterols, and benzyl (B1604629) isothiocyanate. unadegato.pl The presence of alkaloids in other Lepidium species prompted researchers to explore the alkaloid content of L. meyenii. unadegato.pl The isolation and structural elucidation of macaridine, a benzylated derivative of 1,2-dihydro-N-hydroxypyridine, marked a significant step in understanding the alkaloid profile of Maca. unadegato.pl Initial reports on this compound's structure were based on extensive spectroscopic analyses, including 1D and 2D NMR techniques. unadegato.pl More recent studies have revisited the structural assignment of compounds initially identified as this compound, proposing revisions based on advanced techniques like density functional theory (DFT) calculations and comprehensive NMR data comparisons, suggesting that some previously identified "this compound" might be macapyrrolin C. sci-hub.senih.govresearchgate.net

Overview of Alkaloid Diversity in Lepidium meyenii Extracts

Lepidium meyenii extracts contain a diverse range of alkaloids belonging to several structural classes. Research has identified various types of alkaloids within the plant, including imidazole (B134444) alkaloids, β-carboline alkaloids, and pyrrole (B145914) alkaloids. acs.orguantwerpen.be this compound, initially characterized as a dihydropyridine (B1217469) alkaloid, represents one component within this complex mixture. nih.govfoodb.ca

The alkaloid profile can vary depending on factors such as the Maca ecotype (color), growing conditions, and processing methods. researchgate.netnih.gov Studies employing techniques like UPLC-HRMS have facilitated the identification of a broad spectrum of metabolites in Maca extracts, highlighting the presence of multiple alkaloid species alongside other compound classes like macamides and glucosinolates. acs.org

The table below provides an overview of some of the alkaloid classes and specific alkaloids reported in Lepidium meyenii extracts, including this compound.

Alkaloid ClassExamples of Identified Alkaloids in L. meyenii
DihydropyridineThis compound (Note: Structural revision to macapyrrolin C has been proposed) unadegato.plsci-hub.se
Imidazole AlkaloidsLepidiline A, Lepidiline B, Lepidiline C, Lepidiline D, Lepidiline E, F, G researchgate.netresearchgate.netacs.orgnih.gov
β-Carboline Alkaloids1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, Methyltetrahydro-β-carboline-3-carboxylic acid nih.govresearchgate.net
Pyrrole AlkaloidsMacapyrrolin A, Macapyrrolin C, Macapyrrolin G (Note: Macapyrrolin C may correspond to previously identified this compound) sci-hub.seresearchgate.netacs.org
Amidine AlkaloidsReported as an undescribed class in L. meyenii sci-hub.senih.gov
Hydantoin DerivativesMacahydantoin A, Macahydantoin B researchgate.net

This diversity underscores the complexity of Maca's alkaloid composition and the ongoing efforts to fully characterize its phytochemical landscape.

Significance of Specialized Metabolites in Plant Biology Research

Specialized metabolites, also known as secondary metabolites, are organic compounds produced by plants that are not directly involved in primary metabolic processes like growth and development. ku.dkmetwarebio.com These compounds play crucial roles in the interaction between plants and their environment, contributing to defense mechanisms against herbivores and pathogens, attracting pollinators, and modulating soil microbiota. oup.comfrontiersin.org

Research into plant specialized metabolism is significant for several reasons. It provides insights into plant adaptation and evolution, revealing how plants have developed intricate chemical defenses and signaling mechanisms. oup.comfrontiersin.org Understanding the biosynthesis and function of these compounds can also have practical applications in agriculture, for example, in developing crops with enhanced resistance to stress. oup.compurdue.edu Furthermore, many plant specialized metabolites, including alkaloids, possess bioactivity and are valuable sources for the pharmaceutical and nutraceutical industries. metwarebio.comoup.com

In the context of Lepidium meyenii, studying specialized metabolites like this compound and other alkaloids is essential for understanding the biological properties attributed to the plant in traditional medicine and observed in scientific studies. mdpi.comfrontiersin.org While the exact roles of individual alkaloids like this compound in the plant's biology and their contributions to its reported effects are still areas of active research, their presence highlights the importance of specialized metabolism in the ecological success and potential applications of Lepidium meyenii. mdpi.comfrontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-10-12-6-7-14(16)9-13(12)8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSAQLJHWJOCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C=CN1O)C=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405914-36-5
Record name Macaridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405914365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MACARIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W43Q2OVD5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Nomenclature and Definitive Structural Characterization of Macaridine/macapyrrolin C

Historical Context of "Macaridine" Structural Assignment

In the early 2000s, along with the discovery of imidazole (B134444) alkaloids like lepidilines A and B, a novel alkaloid was isolated from the roots of Lepidium meyenii and named this compound. researchgate.netresearchgate.net Based on the spectroscopic data available at the time, a unique piperidine-based structure was proposed for this compound. This initial structural hypothesis was a significant contribution to the known chemistry of Maca. However, subsequent analysis and the advent of more sophisticated analytical methods would eventually call this initial assignment into question.

Definitive Structural Revision to Macapyrrolin C based on Spectroscopic Data and Quantum Mechanical Calculations

A 2021 study conclusively revised the structure of the compound known as "this compound" to macapyrrolin C. nih.govresearchgate.net This revision was prompted by inconsistencies in the originally reported spectroscopic data. researchgate.net Specifically, certain key Heteronuclear Multiple Bond Correlation (HMBC) NMR signals that would be expected for the proposed piperidine structure of 'this compound' were notably absent in the experimental data. researchgate.net

The definitive structural elucidation was achieved through a multidisciplinary approach that combined extensive 2D NMR analysis with quantum mechanical calculations. nih.govresearchgate.net Density Functional Theory (DFT) calculations were employed to predict the NMR chemical shifts for the originally proposed 'this compound' structure and the alternative macapyrrolin C structure. nih.gov A comprehensive comparison of the experimental NMR data with the calculated values showed a clear correlation with the macapyrrolin C structure, not the original 'this compound' proposal. nih.govresearchgate.net This powerful combination of empirical spectroscopic evidence and theoretical calculation provided unequivocal proof for the revised pyrrole-based structure. researchgate.net

Table 1: Comparison of Key Spectroscopic Data Features
FeatureProposed 'this compound' StructureConfirmed Macapyrrolin C Structure
Core Ring SystemPiperidine-basedPyrrole-based
Key HMBC CorrelationsExpected correlations between specific protons and carbons (e.g., H-2/C-8 and H-8/C-8) were not observed in the original report. researchgate.netObserved 2D NMR correlations fully consistent with the pyrrole (B145914) alkaloid framework. nih.gov
Computational FitPoor correlation between predicted NMR chemical shifts (via DFT) and experimental data. nih.govExcellent agreement between DFT-calculated NMR chemical shifts and experimental data, confirming the structure. nih.govresearchgate.net
Table 2: Pyrrole Alkaloids in Lepidium meyenii
CompoundCore StructureKey Structural Features
Macapyrrolin APyrroleSpecific substitution pattern on the pyrrole ring.
Macapyrrolin BPyrroleDiffers from Macapyrrolin A in its substituents.
Macapyrrolin CPyrroleThe structurally revised compound previously known as 'this compound'. nih.gov

Differentiation from Imidazole and Beta-Carboline Alkaloids in Lepidium meyenii

Lepidium meyenii is a rich source of several distinct classes of alkaloids, with imidazole and beta-carboline types being particularly prominent. researchgate.netuantwerpen.be These classes are structurally fundamentally different from the pyrrole alkaloids like macapyrrolin C.

Imidazole Alkaloids : These are the major alkaloids found in Maca raw powder. researchgate.netresearchgate.netuantwerpen.be Compounds like lepidiline A and B are characterized by a 1,3-dibenzylimidazolium nucleus. researchgate.net This is a five-membered ring containing two nitrogen atoms and bearing benzyl (B1604629) groups, which makes it a positively charged quaternary structure. uantwerpen.be

Beta-Carboline Alkaloids : This class is represented by compounds such as 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA). researchgate.netnih.gov Their defining feature is a tricyclic indole-derived structure, specifically a pyrido[3,4-b]indole skeleton.

Pyrrole Alkaloids : As established, macapyrrolin C possesses a monocyclic, five-membered aromatic pyrrole ring with a single nitrogen atom. nih.govuantwerpen.be

The total alkaloid content in Maca powder can range from 418 to 554 ppm, with imidazole alkaloids being the most abundant, followed by the β-carboline and the less concentrated pyrrole alkaloids. researchgate.netuantwerpen.be

Table 3: Differentiating Structural Features of Alkaloid Classes in Lepidium meyenii
Alkaloid ClassCore Heterocyclic StructureNumber of Nitrogen Atoms in Core RingExample Compound(s)
PyrrolePyrrole (5-membered ring)OneMacapyrrolin C nih.gov
ImidazoleImidazole (5-membered ring)TwoLepidiline A, Lepidiline B researchgate.net
Beta-CarbolinePyrido[3,4-b]indole (tricyclic)Two (in the bicyclic indole core)1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) researchgate.netnih.gov

Biological Activities and Preclinical Investigations of Macaridine and Maca Extracts

Neuroprotective Potentials

Preclinical studies have consistently pointed towards the neuroprotective effects of Maca extracts and its bioactive compounds. nih.gov These effects are attributed to various mechanisms, including the modulation of neurotransmitter systems and the protection of neuronal cells from damage.

Cholinesterase Enzyme Inhibition Studies

The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy in the management of neurodegenerative diseases like Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help improve cognitive function. nih.gov

Some research has suggested that the neuroprotective effects of Maca may be partly due to its ability to inhibit these enzymes. mfd.org.mk In vitro studies on various plant extracts have demonstrated their potential as cholinesterase inhibitors. mdpi.com However, there is a significant lack of research specifically investigating the direct inhibitory activity of isolated Macaridine on AChE and BChE. Preclinical studies have more commonly focused on the effects of macamides, another class of compounds found in Maca. While the potential for cholinesterase inhibition exists within the complex phytochemical profile of Maca, further studies are required to isolate and characterize the activity of individual compounds like this compound.

Data on the cholinesterase inhibitory activity of this compound is not available in the current scientific literature. The following table presents findings for other related compounds and extracts for context.

Compound/ExtractEnzymeIC50 ValueReference
FangchinolineAcetylcholinesterase (AChE)2.17 ± 0.05 μM researchgate.net
BerberineAcetylcholinesterase (AChE)2.33 ± 0.16 μM researchgate.net
PalmatineAcetylcholinesterase (AChE)6.52 ± 0.84 μM researchgate.net
CoptisineAcetylcholinesterase (AChE)13.50 ± 1.48 μM researchgate.net
EpiberberineAcetylcholinesterase (AChE)18.7 ± 0.83 μM researchgate.net

Cellular Neuroprotection Models

Cellular models of neurodegeneration are crucial tools for investigating the protective effects of natural compounds against neuronal damage. These models often involve inducing cellular stress or toxicity to mimic the pathological conditions of neurodegenerative diseases.

Antioxidative Mechanisms

In Vitro Free Radical Scavenging Capacity

In vitro assays are commonly used to determine the free radical scavenging ability of natural products. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used methods to evaluate this activity. nih.govsmujo.id

Studies on various Maca extracts have consistently demonstrated their capacity to scavenge free radicals. researchgate.net This antioxidant activity is generally attributed to the presence of phenolic compounds, glucosinolates, and macamides. mfd.org.mk Despite the identification of this compound as a unique alkaloid in Maca, there is a lack of specific data on its in vitro free radical scavenging capacity. The IC50 values, which represent the concentration of a substance required to scavenge 50% of the free radicals, have not been determined for isolated this compound.

Specific data on the free radical scavenging capacity of this compound is not available. The following table presents data for Maca extracts.

ExtractAssayIC50 Value/ActivityReference
Methanolic Extract of Spondias mombinDPPH5.83 ± 0.88 µg/ml researchgate.net
Anogeissus leiocarpus Stem Bark Ethanol (B145695) ExtractDPPH104.74 µg/mL nih.gov
Seven Corn CultivarsDPPH5.56 to 16.96 µg/mL smujo.id

Synergistic Antioxidant Effects within Maca Extracts

The complex mixture of bioactive compounds in plant extracts often leads to synergistic effects, where the combined antioxidant activity is greater than the sum of the individual effects of each compound. mdpi.com Maca is rich in a variety of phytochemicals with antioxidant properties, including polyphenols, glucosinolates, and macamides, suggesting that synergistic interactions are likely to occur. mdpi.com

Metabolic Regulatory Effects

Preclinical studies suggest that Maca extracts may play a role in regulating metabolic processes, including glucose and lipid metabolism. nih.gov These effects are of significant interest for their potential therapeutic applications in metabolic disorders.

Research has shown that supplementation with Maca can lead to improvements in glucose tolerance and lipid profiles in animal models. researchgate.net The mechanisms underlying these effects are thought to involve the modulation of key enzymes and signaling pathways involved in metabolic regulation. nih.gov For instance, some studies have pointed to the role of glucosinolates and macaenes in these metabolic benefits. Macaenes, which are long-chain unsaturated fatty acids, may act as agonists for peroxisome proliferator-activated receptor (PPAR), a key regulator of lipid metabolism. nih.gov

Lipid Metabolism Modulation Studies

Preclinical studies suggest that Maca extracts may play a role in the modulation of lipid metabolism. Research in animal models has demonstrated the potential of Maca to improve dyslipidemia. For instance, one study reported that Maca supplementation in rats on a high-sucrose diet significantly decreased the levels of very-low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and total cholesterol. Additionally, a reduction in triacylglycerols (TAG) was observed in the plasma, VLDL, and liver pensoft.net.

The mechanisms underlying these effects may be linked to the presence of long-chain unsaturated fatty acids in Maca, which could act as agonists for peroxisome proliferator-activated receptor (PPAR) researchgate.net. PPARs are transcription factors that play a crucial role in regulating lipid metabolism, and their activation can lead to increased fatty acid oxidation and a reduction in circulating and cellular lipid levels researchgate.net.

Study Focus Model Key Findings Reference
DyslipidemiaHereditary hypertriglyceridemic ratsMaca significantly decreased VLDL, LDL, total cholesterol, and triacylglycerols. pensoft.net
High-fat diet-induced metabolic disordersGolden hamstersAqueous extract of black maca prevented and improved metabolic disorders. mdpi.com

Glucose Homeostasis Research

Maca extracts have been investigated for their potential to influence glucose homeostasis, with several studies indicating a positive effect on glucose tolerance and blood glucose levels. In rats with a high-sucrose diet, Maca administration for two weeks led to a significant improvement in glucose tolerance and a reduction in glycemia pensoft.net.

The molecular mechanisms behind these observations are being elucidated. Research on insulin-resistant HepG2 cells has shown that maca extracts can regulate glucose metabolism. The n-butanol subfraction of maca ethanol extract, in particular, was found to reverse disorders in glucose and lipid metabolism in these cells. This effect was associated with a significant increase in the mRNA expression of phosphoinositide 3-kinases (PI3K) and AKT mdpi.com. The PI3K/AKT signaling pathway is a critical regulator of glucose metabolism, and its activation is a key step in insulin (B600854) signaling mdpi.com.

Study Focus Model Key Findings Reference
Glucose ToleranceRats on a high-sucrose dietMaca significantly improved glucose tolerance and reduced blood glucose levels. pensoft.net
Insulin ResistanceInsulin-resistant HepG2 cellsMaca extracts regulated glucose metabolism, potentially via the PI3K/AKT signaling pathway. mdpi.com

Reproductive System Modulations in Animal Models

Spermatogenesis and Testicular Function Investigations

Studies in animal models have shown that Maca extracts can positively influence spermatogenesis and testicular function. An alcoholic extract of Maca administered to male rats was found to increase the length of stages IX-XI of the seminiferous epithelium after 7, 14, and 21 days of treatment. A progression of spermatogenesis was particularly evident after 21 days, with an increase in the lengths of stages XII-XIV of the seminiferous epithelium frontiersin.orgnih.gov. Another study using an aqueous extract of Maca also demonstrated an increase in the length of stage VIII of the seminiferous tubules, with a dose-dependent effect mdpi.comnih.gov.

Furthermore, investigations into different fractions of Maca have revealed that specific components may be responsible for these effects. In a study on adult male rats, the ethyl acetate (B1210297) fraction of a hydroalcoholic extract of Black Maca was shown to increase daily sperm production compared to other fractions and the control group nih.gov. These findings suggest that Maca can activate the onset and progression of spermatogenesis frontiersin.orgnih.gov.

Maca Preparation Animal Model Observed Effects on Spermatogenesis Reference
Alcoholic ExtractHoltzman ratsIncreased length of stages IX-XI and XII-XIV of seminiferous epithelium. frontiersin.orgnih.gov
Aqueous ExtractAdult ratsDose-response increase in the length of stages VII-VIII of seminiferous tubules. nih.gov
Ethyl Acetate Fraction of Black MacaAdult male ratsHigher daily sperm production compared to control and other fractions. nih.gov

Sperm Quality Parameter Assessments

The effects of Maca on sperm quality parameters have been a subject of extensive research. In male rats, treatment with an alcoholic extract of Maca led to an increase in the epididymal sperm count frontiersin.orgnih.govmdpi.com. Similarly, an aqueous extract of Maca was found to increase the caput/corpus epididymal sperm count at a specific dose nih.gov.

In humans, a study involving adult men who received Maca tablets for four months reported an increase in seminal volume, sperm count per ejaculate, motile sperm count, and sperm motility researchgate.net. However, it is important to note that systematic reviews and meta-analyses on this topic have presented a more nuanced view, suggesting that the effects of Maca on semen quality parameters in both healthy and infertile men are not yet definitively established nih.govnih.gov. One in vitro study suggested that a novel combination medium containing Maca powder extracts has the potential to improve sperm motility in asthenozoospermic men researchgate.net.

Study Population Maca Preparation Key Findings on Sperm Parameters Reference
Male ratsAlcoholic ExtractIncreased epididymal sperm count. frontiersin.orgnih.govmdpi.com
Adult menMaca tabletsIncreased seminal volume, sperm count, and motility. researchgate.net
Asthenozoospermic men (in vitro)Maca powder extracts in combination mediumIncreased active sperm motility. researchgate.net

Immunomodulatory and Anti-Inflammatory Research

Cellular Inflammation Models (e.g., Macrophages, Neutrophils, Enterocytes)

In vitro studies have begun to explore the immunomodulatory and anti-inflammatory properties of Maca extracts and their constituents at a cellular level. Research on various cellular models has provided insights into the potential mechanisms of action.

Macrophages: Studies using the RAW 264.7 macrophage cell line have shown that Maca can modulate inflammatory responses. Fermented maca root extracts were found to have anti-inflammatory effects by significantly reducing the secretion of nitric oxide (NO), a pro-inflammatory mediator, in these cells nih.govnih.gov. In contrast, non-fermented extracts appeared to increase NO secretion in a dose-dependent manner nih.govnih.gov. Furthermore, polysaccharides and peptides from Maca have been shown to regulate immunomodulatory mechanisms by enhancing the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.

Neutrophils: The anti-inflammatory activity of an ethanolic extract of Maca and its components has been evaluated in human neutrophils. The aqueous fractions of 75% methanol (B129727) and n-hexane, along with the compound macapirrolin A, demonstrated a notable inhibition of superoxide (B77818) anion and elastase, both of which are involved in the inflammatory process nih.gov.

Enterocytes: Research on the Caco-2 enterocyte cell line has indicated that certain compounds from Maca, such as the lignan (B3055560) epipinoresinol (B161446) and polysaccharides MC-1 and MC-2, can inhibit pro-inflammatory factors including IL-6, TNF-α, IL-8, and INF-γ, while increasing the anti-inflammatory factor IL-1 nih.gov.

Cell Model Maca Preparation/Component Observed Immunomodulatory/Anti-Inflammatory Effects Reference
Macrophages (RAW 264.7)Fermented Maca Root ExtractsSignificantly lower nitric oxide (NO) secretion. nih.govnih.gov
Human NeutrophilsEthanolic Extract Fractions and Macapirrolin AInhibition of superoxide anion and elastase. nih.gov
Enterocytes (Caco-2)Epipinoresinol, Polysaccharides MC-1 and MC-2Inhibition of pro-inflammatory factors (IL-6, TNF-α, IL-8, INF-γ) and increase of anti-inflammatory factor (IL-1). nih.gov

Immunoregulatory Pathway Investigations

Preclinical investigations have highlighted the immunoregulatory and anti-inflammatory properties of compounds found in Maca (Lepidium meyenii). nih.govwholefort.com While research specifically isolating the effects of this compound is limited, studies on maca extracts and their constituent polysaccharides and macamides provide insight into their potential immunomodulatory mechanisms.

Maca polysaccharides have been shown to regulate the immune response by enhancing the secretion of key signaling molecules. themacateam.comnih.gov In experimental models, these polysaccharides increased the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages. themacateam.com Further studies on immunosuppressed mouse models demonstrated that maca polysaccharides could significantly upregulate the expression of Th1 cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), while decreasing the level of Th2 cytokine, interleukin-4 (IL-4). nih.gov This suggests that maca constituents can modulate the immune system by promoting a Th1-type immune response and regulating the balance of T-helper cell subsets, as evidenced by an increase in the CD4+/CD8+ lymphocyte ratio. nih.gov

Other compounds within maca, such as alkaloids and glucosinolates, are also believed to contribute to its immunomodulatory activity. Research on purple maca has suggested that these compounds may stimulate the production of IFN-γ in human T lymphocytes. webmd.com While these findings are attributed to broader extracts and other specific compounds, they lay the groundwork for future investigations into the precise role of individual alkaloids like this compound within these complex immunological pathways.

Anti-tumorigenic Explorations in Cellular Models

The potential anti-tumorigenic properties of maca have been explored in various cellular models, with research focusing on the effects of its unique chemical constituents on cancer cell growth and viability. Although studies specifically investigating this compound are scarce, the activity of related compounds, particularly macamides and other alkaloids, has been documented.

Investigations into maca's effects on cancer cells have primarily centered on macamides, a class of bioactive compounds found in the plant. One specific compound, macamide B, has been shown to inhibit the proliferation and invasion of lung cancer cells in a dose- and time-dependent manner. nih.gov In cell lines such as H1299, A549, and H460, macamide B not only suppressed proliferation but also induced apoptosis, as determined by Annexin V-FITC assays. nih.gov

Broader fractions of macamides have also demonstrated significant cytotoxic activity against a range of human cancer cell lines. vorstcanada.com In one study, a total macamide fraction (TMM) exhibited inhibitory effects on leukemia (HL-60), lung (A549), liver (SMMC-7721), breast (MCF-7), and colon (SW480) cancer cells. vorstcanada.com In contrast, an aqueous extract of red maca did not show toxic effects on the LNCaP human prostate cancer cell line and did not alter the apoptotic activity of anticancer drugs like Taxol. mdpi.com This highlights the variability of effects depending on the specific maca extract and cancer cell type.

Another alkaloid from maca, lepidiline A, has been reported to have a moderate to low in vitro anticancer effect, indicating that alkaloids as a class may possess anti-tumorigenic potential. webmd.com

Research has identified several classes of metabolites within maca that may contribute to its observed anti-tumorigenic effects. The primary focus has been on macamides and glucosinolates.

Macamides: As noted, these compounds have demonstrated direct inhibitory effects on cancer cell lines. nih.gov Among the various macamides tested, N-benzyl-(9Z, 12Z, 15Z)-octadecatrienamide (NBot) was identified as having the most potent cytotoxic activity, with inhibitory rates on leukemia, lung, liver, and breast cancer cell lines that were comparable to control treatments. vorstcanada.com This suggests that specific macamides are significant contributors to the anticancer potential of maca extracts.

Glucosinolates: These sulfur-containing compounds are considered a major source of maca's anticancer activity. wholefort.com Their metabolites, such as aromatic isocyanates, are believed to act as chemoprotective agents by inducing phase 2 enzymes, which can lead to antiproliferative and apoptosis-promoting activities. wholefort.com

Table 1: Investigated Anti-tumorigenic Activity of Maca Metabolites in Cellular Models

Compound/Fraction Cancer Cell Line(s) Observed Effect Reference(s)
Macamide B Lung Cancer (H1299, A549, H460) Inhibited proliferation and invasion; Induced apoptosis nih.gov
Total Macamides (TMM) Leukemia (HL-60), Lung (A549), Liver (SMMC-7721), Breast (MCF-7), Colon (SW480) Inhibited cell growth vorstcanada.com
N-benzyl-(9Z, 12Z, 15Z)-octadecatrienamide (NBot) Leukemia (HL-60), Lung (A549), Liver (SMMC-7721), Breast (MCF-7) High cytotoxic inhibition vorstcanada.com
Lepidiline A Various Cancer Cells Moderate to low in vitro anticancer effect webmd.com
Red Maca Aqueous Extract Prostate Cancer (LNCaP) No effect on cell viability mdpi.com
Glucosinolates HeLa Antiproliferative, apoptosis-promoting wholefort.com

Anti-fatigue Investigations in Experimental Systems

The anti-fatigue properties of maca have been attributed to several of its unique bioactive compounds, with preclinical studies focusing on macamides and glucosinolates. wholefort.comnih.gov Although research has not yet isolated the specific effects of this compound, investigations using maca extracts and other purified components have demonstrated significant effects on endurance and fatigue-related biomarkers in experimental models.

Studies have shown that maca extracts can enhance physical endurance. In a weight-loaded forced swimming test, maca aqueous extract significantly enhanced mouse leg grip-strength and increased exercise endurance. rsc.org The administration of the macamide N-benzyl-hexadecanamide (NBH) was found to enhance the endurance capacity of mice. nih.govmdpi.com Similarly, N-benzyloleamide, another macamide, was reported to prolong exhaustive swimming time in mice. miloa.eunih.gov

The mechanisms underlying these anti-fatigue effects involve the modulation of energy metabolism and reduction of exercise-induced metabolic waste. Treatment with NBH led to an increase in liver glycogen (B147801) levels and a decrease in fatigue-related biomarkers such as blood urea (B33335) nitrogen (BUN), lactate (B86563) dehydrogenase (LDH), blood ammonia, and blood lactic acid. mdpi.com Macamides are also thought to relieve fatigue by inhibiting inflammatory responses in exercising mice, affecting both central and peripheral fatigue parameters. nih.gov Furthermore, maca extracts help to clear the accumulation of metabolites like blood lactic acid and reactive oxygen species (ROS) that build up during strenuous exercise. rsc.org

Other Investigational Biological Activities

Sirtuin 1 (SIRT1) Pathway Activation Studies

Research involving Maca extracts has demonstrated a modulatory effect on the SIRT1 pathway, which is a key regulator of cellular processes such as metabolism and aging.

A preclinical study investigating the effects of Maca root extract in rats fed either a normal or a high-fat diet (HFD) found that supplementation with Maca extract led to the highest levels of SIRT1. nih.govresearchgate.netnih.gov This suggests that components within the Maca extract can upregulate the expression or activity of SIRT1.

The study was conducted over 60 days with 28 male rats divided into four groups: a control group, a group receiving only Maca, a group on a high-fat diet, and a group on a high-fat diet supplemented with Maca. nih.govnih.gov The results indicated a protective and regulatory effect of Maca on energy metabolism, where the activation of SIRT1 is believed to play a role. nih.govresearchgate.netnih.gov

The table below summarizes the key findings related to SIRT1 levels from this study.

GroupDietSupplementationKey Finding on SIRT1 Levels
ControlNormalNoneBaseline SIRT1 levels
MacaNormalMaca (40 mg/kg/day)Highest SIRT1 levels observed nih.govresearchgate.netnih.gov
HFDHigh-FatNoneAltered SIRT1 levels compared to control
HFD + MacaHigh-FatMaca (40 mg/kg/day)Elevated SIRT1 levels compared to HFD alone nih.govresearchgate.net

This interactive table provides a summary of the experimental groups and the primary outcome related to SIRT1 levels as observed in the preclinical study.

Mechanistic Insights into Cellular and Molecular Interactions

Target Identification and Intracellular Pathway Elucidation

Identifying the specific molecular targets and intracellular pathways modulated by macaridine is an ongoing area of research. While comprehensive data solely focused on this compound's direct targets and pathways is limited, studies on Lepidium meyenii extracts and other unique Maca alkaloids provide some insights. For instance, ethanolic extracts of Maca have shown interaction with proteins involved in the NF-κB pathway, which is related to the cellular response to damage. nih.gov The NF-κB pathway plays a crucial role in inflammation and immune responses.

Other studies investigating the broader phytochemical profile of Maca have identified various classes of compounds, including macamides, alkaloids (such as lepidilines, β-carbolines, and imidazole (B134444) alkaloids), glucosinolates, and fatty acids. nih.govnih.gov These diverse compounds likely contribute to the observed biological activities of Maca through various mechanisms. While macamides have been more extensively studied for their interactions with specific systems like the endocannabinoid system, the precise intracellular pathways influenced directly by this compound require further dedicated investigation.

Interaction with Endocannabinoid System Components

Research suggests that some compounds found in Lepidium meyenii, particularly macamides, interact with the endocannabinoid system. nih.govemersonecologics.comnootropicsexpert.comresearchgate.netvitalscend.com The endocannabinoid system is a complex lipid signaling network involved in regulating numerous physiological processes, including mood, memory, metabolism, and immune response. vitalscend.comresearchgate.net

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Macamides, structurally similar to the endocannabinoid anandamide (B1667382) (AEA), have been investigated for their ability to inhibit the enzyme fatty acid amide hydrolase (FAAH). nih.govnih.govresearchgate.netresearchgate.net FAAH is primarily responsible for the degradation of endocannabinoids like anandamide. researchgate.netresearchgate.net Inhibition of FAAH leads to increased levels of endocannabinoids, potentially enhancing their signaling. Studies have shown that Maca extracts and certain macamides exhibit concentration-dependent FAAH inhibitory activity in vitro. researchgate.netresearchgate.net For example, N-3-methoxybenzyl-linoleamide, a macamide, demonstrated significant time- and dose-dependent FAAH inhibitory activity, suggesting a potentially irreversible or slowly reversible mechanism. researchgate.net

Endocannabinoid Receptor Modulation Studies

Beyond FAAH inhibition, some research indicates that macamides may also interact directly with endocannabinoid receptors, such as the CB1 receptor. nih.govresearchgate.netresearchgate.net The resemblance in chemical structure between macamides and anandamide theoretically suggests a potential for interaction with these receptors. nih.gov Studies have explored the binding affinities of certain macamides for the CB1 receptor. For instance, one study indicated that the macamide N-benzyl-9Z,12Z-octadecadienamide showed sub-micromolar and selective binding affinity for the CB1 receptor. researchgate.net While the direct interaction of this compound with endocannabinoid receptors has not been as extensively documented as that of macamides, the presence of this compound alongside macamides in Maca extracts suggests a potential for a combined or synergistic effect on the endocannabinoid system. emersonecologics.com

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation Research

The hypothalamic-pituitary-adrenal (HPA) axis is a major neuroendocrine system that regulates the body's stress response. emersonecologics.comemersonecologics.com Research into the effects of Lepidium meyenii suggests a potential for modulation of the HPA axis. nih.govemersonecologics.comemersonecologics.comthesunlightexperiment.com While early hypotheses suggested that Maca alkaloids might directly act on the HPA axis, more recent evidence points towards a potentially synergistic mechanism involving various Maca compounds. nih.govthesunlightexperiment.com

Studies suggest that Maca may influence the HPA axis through pathways involving neurotransmitters like serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), potentially modulated via the endocannabinoid system. nih.gov This modulation could contribute to the adaptogenic properties attributed to Maca, helping the body cope with stress and influencing factors like mood. nih.govemersonecologics.comemersonecologics.comnootropicsexpert.comthesunlightexperiment.com Although this compound is a component of Maca, its specific role in HPA axis modulation, independent of other Maca constituents, requires further dedicated research.

Exploration of Neurotransmitter System Influence

Lepidium meyenii has been explored for its potential influence on various neurotransmitter systems. Maca contains amino acids that are precursors to neurotransmitters, such as arginine, tyrosine, and phenylalanine, which are important for brain function. nootropicsexpert.combraintea.com

Studies have suggested that Maca extracts may promote neurotransmission of 5-hydroxytryptamine (5-HT, serotonin) and norepinephrine (NE), potentially through the endocannabinoid system. nih.govresearchgate.net This influence on serotonergic and noradrenergic systems could underlie some of the observed effects of Maca on mood and stress. nih.govnootropicsexpert.combraintea.com While this compound is present in Maca, its specific contribution to the modulation of these or other neurotransmitter systems needs further investigation to be clearly defined. Some research on Maca has also explored the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, suggesting another potential mechanism of action related to neurotransmission. researchgate.netexamine.com

Molecular Docking and Computational Studies for Receptor Binding

Molecular docking and computational studies have been employed to investigate the potential binding interactions of various compounds found in Lepidium meyenii with biological targets, including receptors and enzymes. These studies can provide insights into the potential mechanisms of action at a molecular level.

Studies have utilized molecular docking simulations to predict the binding modes and affinities of Maca constituents, such as macamides and other alkaloids, with enzymes like angiotensin-converting enzyme (ACE) and renin, which are involved in blood pressure regulation. researchgate.netresearchgate.netnih.govacs.org For example, macamides have shown significant binding affinity to the active site of renin in molecular docking studies. researchgate.netresearchgate.netnih.govacs.org

While molecular docking studies have been performed on various Maca compounds, specific computational studies focusing solely on the binding of this compound to a wide range of potential targets are limited in the provided search results. However, the application of these techniques to other Maca alkaloids suggests their utility in exploring this compound's potential interactions at a molecular level in future research. Computational studies, including molecular dynamics simulations, can further validate docking results and assess the stability of compound-target complexes. researchgate.netnih.govacs.org

Structure Activity Relationship Sar of Macaridine and Analogues

Correlating Defined Structural Features with Observed Biological Potency

Macaridine was initially characterized as a benzylated derivative of 1,2-dihydro-N-hydroxypyridine. This core structure, along with its specific substituents, is hypothesized to be responsible for its reported bioactivities. While specific detailed studies directly correlating modifications to the original proposed this compound structure with varying biological potencies are limited in the search results, the broader context of Maca alkaloids suggests that structural variations significantly influence activity.

Comparative SAR Analysis with Structurally Related Maca Alkaloids (e.g., Macamides, Lepidilines, Macapyrrolins)

Maca contains a diverse array of alkaloids and other secondary metabolites, including macamides, lepidilines, and macapyrrolins. researchgate.net Comparative SAR analysis among these classes highlights how different structural scaffolds and substituents contribute to distinct biological profiles.

Macamides, which are N-benzylalcamides of fatty acids, are considered characteristic markers of Maca and have been linked to activities such as acting on the endocannabinoid system through the inhibition of fatty acid amide hydrolase. d-nb.infoacs.org Their structure involves a benzylamine (B48309) or m-methoxybenzylamine moiety linked to a fatty acid chain via an amide bond. frontiersin.org The variation in the hydrocarbon chain length and degree of unsaturation in macamides influences their properties. nih.govresearchgate.net

Lepidilines are imidazole (B134444) alkaloids also found in Maca. researchgate.netacs.org Studies have explored the synthesis and in vitro SAR of naphthylmethyl substituted bis-imidazolium salts, related to the imidazole alkaloid structure, for potential biological activities. acs.org Lepidiline A, a quaternary imidazole alkaloid, has been suggested as a potential active ingredient for enhancing fertility. sci-hub.se

Macapyrrolins are pyrrole (B145914) alkaloids isolated from L. meyenii. sci-hub.se As discussed in Section 6.4, the compound initially identified as this compound was later revised to be macapyrrolin C. researchgate.netresearchgate.netnih.gov This structural revision is significant for comparative SAR, as it reclassifies the compound from an N-hydroxypyridine derivative to a pyrrole alkaloid, suggesting its biological activities should be compared within the macapyrrolin class rather than the initially proposed structure.

Computational studies comparing the binding affinities of different Maca alkaloid classes to biological targets like renin and ACE have provided insights into their potential antihypertensive effects. Macamides showed high binding affinity to renin, while β-carbolines also exhibited considerable affinity to renin and ACE. researchgate.netacs.org

While direct comparative SAR data explicitly detailing the potency differences of the revised this compound structure (macapyrrolin C) against a panel of targets compared to other Maca alkaloids is not extensively detailed in the search results, the distinct structural classes (macamides, lepidilines, macapyrrolins, β-carbolines) suggest different mechanisms of action and target interactions due to their varied core structures and functional groups.

Computational Approaches in SAR Prediction and Lead Optimization

Computational methods play a significant role in modern drug discovery, including SAR prediction and lead optimization. Techniques such as molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are employed to understand compound interactions with biological targets, predict activity, and refine potential lead compounds. danaher.comfrontiersin.orgresearchgate.net

In the context of Maca constituents, computational approaches have been utilized to study the binding affinities of various alkaloids, including macamides and β-carbolines, to enzymes like renin and ACE, relevant to antihypertensive activity. researchgate.netacs.orgnih.gov Molecular docking and dynamics simulations have been used to predict binding modes and evaluate the stability of compound-target complexes. researchgate.netacs.org

While specific computational studies focused solely on predicting the SAR of the revised this compound (macapyrrolin C) and its potential analogues were not prominently found, the application of these methods to other Maca alkaloids demonstrates their utility in understanding the molecular basis of activity and guiding the design of compounds with improved properties. researchgate.netacs.orgnih.gov Computational approaches can help prioritize compounds for synthesis and biological testing based on predicted potency, selectivity, and pharmacokinetic profiles. frontiersin.orgpreprints.org

Implications of Structural Revision for SAR Interpretations

A crucial development in the understanding of this compound is the revision of its structure. Initially reported as a benzylated derivative of 1,2-dihydro-N-hydroxypyridine, the structure of this compound was later revised to be macapyrrolin C, a pyrrole alkaloid. researchgate.netresearchgate.netnih.gov This revision was based on detailed spectroscopic analysis, including NMR, and supported by density functional theory (DFT) calculations. researchgate.netnih.govuantwerpen.be

The revision highlights the importance of rigorous structural elucidation in natural product chemistry and its direct impact on the interpretation of biological activity and the direction of SAR studies and lead optimization efforts.

Advanced Analytical Methodologies for Characterization and Quantification of Macaridine/macapyrrolin C

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of Macaridine/Macapyrrolin C in complex matrices such as Lepidium meyenii extracts. phytodia.comd-nb.infogoogle.comresearchgate.net HPLC, often coupled with detectors like UV or mass spectrometers, allows for the isolation and quantification of this specific alkaloid from other co-occurring compounds. phytodia.comgoogle.comresearchgate.net Preparative HPLC utilizing a C18 stationary phase and isocratic elution, typically with a mixture of acetonitrile (B52724) and water (e.g., 70:30), has been employed for the purification of crude extracts containing this compound. This purification step is often necessary before detailed structural analysis or for obtaining pure standards. HPLC-UV methods have been specifically developed and applied for the determination of this compound content. phytodia.com

Ultra-High Performance Liquid Chromatography (UPLC) Applications

Ultra-High Performance Liquid Chromatography (UPLC) offers enhanced chromatographic resolution, speed, and sensitivity compared to conventional HPLC, making it particularly suitable for the analysis of complex phytochemical profiles. UPLC is frequently coupled with mass spectrometry, especially tandem mass spectrometry (UPLC-MS/MS), for the high-resolution separation, identification, and quantification of this compound/Macapyrrolin C. researchgate.netuantwerpen.bewww.gob.pesci-hub.senih.govacs.orgresearchgate.net

A validated UPLC-TQD-MS/MS method has been established for the analysis of macapyrrolin C. acs.org This method typically employs a narrow-bore column such as an Acquity UPLC BEH C18 (2.1×100mm, 1.7µm) to achieve efficient separation. acs.org The sensitivity of UPLC-MS/MS allows for the quantification of macapyrrolin C at low levels, with a reported limit of quantification (LOQ) of 0.05 µg/mL and a linear range of 0.05–50 µg/mL (R²=0.9993) in one validated method. acs.org

UPLC coupled with different types of mass analyzers, such as UPLC-ESI-Q-TOF-MS/MS and UHPLC-ESI-QqQ MS, has also been utilized for comprehensive chemical profiling of Lepidium meyenii, enabling the analysis of various compound classes including macapyrrolins. researchgate.netsci-hub.senih.gov Furthermore, UPLC-HRMS has been successfully applied to identify metabolites, including macaridines (macapyrrolin C), in Maca extracts, providing accurate mass information for compound identification. researchgate.netacs.orgresearchgate.net

Mass Spectrometry (MS) Approaches

Mass Spectrometry (MS) is an indispensable tool for the characterization and quantification of this compound/Macapyrrolin C, providing crucial information about its molecular weight and structure through fragmentation patterns. phytodia.comsci-hub.senih.govuni.luncats.iocapes.gov.brnih.gov When coupled with liquid chromatography (LC-MS), it enables the analysis of this compound/Macapyrrolin C within complex mixtures. phytodia.com Electrospray ionization mass spectrometry (ESI-MS) has been specifically used for the determination of macapyrrolins A-C. sci-hub.se

Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Tandem Mass Spectrometry (MS/MS) is a powerful technique for both the identification and quantification of this compound/Macapyrrolin C. sci-hub.sencats.io By subjecting precursor ions to fragmentation, MS/MS provides characteristic product ions that serve as a fingerprint for the compound. UPLC-MS/MS is recommended for achieving high-resolution separation coupled with sensitive quantification.

Validated UPLC-TQD-MS/MS methods have been developed for the quality control of alkaloids, including macapyrrolin C, in Maca-containing food supplements. researchgate.netuantwerpen.beacs.org These methods utilize the specific fragmentation patterns of macapyrrolin C to ensure accurate identification and quantification. In positive ESI mode, major fragment ions for Macapyrrolin C have been reported at m/z 91, 121, and 144, corresponding to specific neutral losses from the molecule. MS/MS fragmentation patterns are broadly used in the identification of various alkaloids found in L. meyenii. researchgate.net UPLC-MS/MS feature-based molecular networking is an advanced approach that has been applied to analyze the comprehensive phytochemical profile of L. meyenii, aiding in the discovery and characterization of alkaloids like macapyrrolin C. sci-hub.seresearchgate.net

Here is a table summarizing the major MS/MS fragments of Macapyrrolin C:

CompoundIonization ModeMajor Fragments (m/z)Neutral Losses
Macapyrrolin CPositive ESI91, 121, 144Benzylic moiety (91)

Data compiled from search result .

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass of this compound/Macapyrrolin C, which is critical for confirming its elemental composition and distinguishing it from compounds with similar nominal masses. sci-hub.senih.gov HRMS is used to validate the purity of purified extracts containing this compound/Macapyrrolin C, ensuring that the isolated compound has the expected molecular weight.

In the context of structural elucidation of alkaloids from L. meyenii, HRMS, often coupled with LC, plays a key role in providing precise mass measurements that complement spectroscopic data. sci-hub.seresearchgate.netacs.orgresearchgate.net ESI-HRMS has been employed in the structural establishment of various compounds from Maca, including macamides. nih.gov For synthesized macapyrrolin C, a positive HRESIMS m/z of 216.1016 [M + H]+ has been reported, which closely matches the calculated mass for the protonated molecule (calculated for C13H14NO2, 216.1025). acs.org

Quadrupole Time-of-Flight Mass Spectrometry (LC-MS-QTOF)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) coupled with liquid chromatography (LC-MS-QTOF) provides both accurate mass measurements (TOF) and fragmentation data (Quadrupole or TOF/MS) in a single analysis, making it a powerful tool for the comprehensive characterization of compounds in complex samples. LC-MS-QTOF has been utilized for the chemical analysis of Maca extracts. www.gob.peuantwerpen.be

UPLC-QTOF-MS and UPLC-QTOF-MS/MS in positive ionization mode have been used to profile crude extracts and fractions obtained from L. meyenii. sci-hub.se This allows for the detection of a wide range of compounds and provides fragmentation information to aid in their identification. UPLC-ESI-Q-TOF-MS/MS has also been specifically applied to the analysis of main macamides and macaenes from Maca. sci-hub.senih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic compounds, including this compound/Macapyrrolin C. sci-hub.senih.govuni.lu NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Both 1D NMR (e.g., 1H NMR, 13C NMR) and 2D NMR experiments are routinely used for the structural analysis of compounds isolated from L. meyenii. ncats.ionih.govcapes.gov.br Key 2D NMR techniques applied in the structural elucidation of this compound/Macapyrrolin C include 1H-1H COSY (Correlation Spectroscopy), 1H-13C HMQC (Heteronuclear Multiple Quantum Coherence), 1H-13C HMBC (Heteronuclear Multiple Bond Correlation), and 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. ncats.ionih.govcapes.gov.br Additionally, 1H-15N NMR HMBC correlations have been specifically used for this compound. ncats.ionih.gov

Extensive 2D NMR analysis played a critical role in the structural revision of the compound initially reported as "this compound" to the correct structure of macapyrrolin C. sci-hub.se Comparative analysis of experimental NMR data with values calculated using Density Functional Theory (DFT) has been instrumental in confirming this structural revision. sci-hub.seresearchgate.netuantwerpen.bewww.gob.pe For instance, the 13C NMR chemical shifts calculated for macapyrrolin C show significantly better agreement with experimental data compared to the originally proposed this compound structure. sci-hub.se Specific HMBC correlations, such as those observed between the H-1′ signal and the pyrrole (B145914) nitrogen, provided key evidence supporting the revised macapyrrolin C topology. sci-hub.se Detailed 1H and 13C NMR assignments for macapyrrolin C have been reported, providing a complete spectroscopic characterization of the compound. acs.org

Density Functional Theory (DFT) Calculations in Structural Conformation and Spectral Prediction

Density Functional Theory (DFT) calculations are a powerful quantum mechanical method widely applied in chemistry to study the electronic structure of systems and predict various molecular properties. mdpi.commdpi.com This computational approach is valuable for understanding structural conformations, energy transitions, and predicting spectral data such as Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis absorption profiles. mdpi.comd-nb.infonih.govmdpi.com

DFT calculations can accurately predict relative configurations of compounds, even in complex cases. d-nb.info The accuracy of DFT calculations is influenced by the chosen basis set and the density functional approximations (DFAs) used. d-nb.info Methods like the gauge-including atomic orbitals (GIAO) are commonly employed for calculating nuclear magnetic shielding constants. d-nb.info While DFT is effective for predicting ground state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to obtain electronic spectra and study excited states, allowing for the prediction of UV-Vis absorption profiles. mdpi.commdpi.com Theoretical UV-Vis spectra calculated using TD-DFT have shown good agreement with experimental data for various natural compounds. mdpi.com

Experimental spectroscopic data, such as UV absorption maxima, were compared between the previously reported "this compound" and macapyrrolin C. uantwerpen.be

Compound NameSolventλmax (nm)
"this compound" (previously reported)Methanol (B129727)208, 255, 294
Macapyrrolin CMethanol292

This comparison of spectral data, supported by DFT calculations and comprehensive NMR analysis, solidified the structural revision of "this compound" to macapyrrolin C. researchgate.netuantwerpen.besci-hub.senih.govacs.orgacs.orgacs.org

Feature-Based Molecular Networking for Phytochemical Profiling

Feature-Based Molecular Networking (FBMN) is a powerful analytical method used to visualize and annotate the chemical space in non-targeted mass spectrometry-based experiments. researchgate.net It has become a key technique for the phytochemical profiling of complex biological samples, including extracts from Lepidium meyenii. researchgate.netuantwerpen.besci-hub.senih.govacs.orgacs.orgacs.orgwww.gob.pe

In the investigation that led to the structural revision of this compound, UPLC-MS/MS feature-based molecular networking was applied to analyze the phytochemical profile of L. meyenii. researchgate.netuantwerpen.besci-hub.senih.govacs.orgacs.orgacs.orgwww.gob.pe This approach, combined with conventional spectroscopic techniques and DFT calculations, facilitated a detailed study of the alkaloidal profile of the plant. uantwerpen.besci-hub.se Molecular networks of different alkaloid classes, including imidazole (B134444), amidine, and β-carboline alkaloids, were constructed using platforms like the Global Natural Products Social Molecular Networking (GNPS) web platform. researchgate.netuantwerpen.besci-hub.senih.gov This allowed for the visualization of related compounds based on their MS/MS fragmentation patterns and aided in the tentative identification of novel analogues. researchgate.netuantwerpen.besci-hub.senih.govuantwerpen.be

FBMN enhances quantitative analyses and improves the distinction between isomeric compounds compared to traditional molecular networking approaches. researchgate.net This is achieved by leveraging feature detection and alignment tools. researchgate.net The application of UPLC-MS/MS FBMN was crucial in the comprehensive analysis of the alkaloids present in L. meyenii, contributing to the identification of previously undescribed compounds and supporting the structural revision of "this compound" to macapyrrolin C. researchgate.netuantwerpen.besci-hub.senih.govacs.orgacs.orgacs.org

Gas Chromatography-Mass Spectrometry (GC/MS) for Comprehensive Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC/MS) is a well-established and widely used analytical technique for metabolite profiling, particularly for volatile and semi-volatile compounds. nih.govchemrxiv.orgresearchgate.netthermofisher.comchemrxiv.orgmdpi.commdpi.comnih.gov It is recognized for its high chromatographic separation power, reproducible retention times, and the ability to identify compounds by comparing their fragmentation patterns to spectral libraries. thermofisher.com

GC/MS is a core technique in plant metabolomics, offering a good balance of sensitivity and reliability. nih.govchemrxiv.orgresearchgate.netchemrxiv.org While GC/MS is effective for analyzing naturally volatile compounds like short-chain esters, fatty acids, alcohols, aldehydes, and terpenes, it also allows for the analysis of non-volatile polar metabolites such as amino acids, organic acids, and sugars after appropriate chemical derivatization. chemrxiv.orgthermofisher.commdpi.com A typical GC/MS workflow for metabolite profiling involves steps from sample collection and handling to derivatization procedures, instrumentation settings, and data evaluation. nih.govchemrxiv.org Derivatization, often a two-step process involving methoximation and silylation, is necessary to increase the volatility and thermal stability of polar functional groups. thermofisher.commdpi.com

Although GC/MS is a standard technique for analyzing plant metabolites, specific detailed findings regarding the GC/MS analysis of this compound/Macapyrrolin C were not prominently featured in the provided search results. However, GC/MS has been applied in studies analyzing other components of Lepidium meyenii, such as glucosinolates and their decomposition products like isothiocyanates, highlighting its utility in characterizing various compound classes within this plant. researchgate.net The application of GC/MS in comprehensive metabolite profiling provides a complementary perspective to techniques like LC-MS, particularly for compounds amenable to gas chromatographic separation, thereby contributing to a more complete understanding of the complex chemical composition of natural sources containing compounds like macapyrrolin C. chemrxiv.orgthermofisher.com

Emerging Research Directions and Future Perspectives on Macaridine/macapyrrolin C Research

Elucidation of Undiscovered Bioactive Alkaloid Analogues in Lepidium meyenii

The chemical diversity of Lepidium meyenii extends far beyond its most well-known constituents. Recent phytochemical investigations have demonstrated that maca is a rich source of unique alkaloids, with many more likely yet to be discovered. A multidisciplinary approach combining traditional isolation techniques with modern analytical methods is proving instrumental in uncovering these novel compounds.

Advanced spectroscopic methods, such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, have led to the identification of previously undescribed imidazole (B134444) alkaloids, named lepidiline E, F, and G. nih.gov Furthermore, two amidine alkaloids and the known β-carboline alkaloid, 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, have been isolated from maca for the first time, representing a new class of alkaloids for this plant. nih.gov

A particularly powerful tool in this discovery process is UPLC-MS/MS feature-based molecular networking. This technique allows for the visualization of the chemical space within a sample, clustering structurally related molecules. Through this method, molecular networks of imidazole, amidine, and β-carboline alkaloids in L. meyenii have been constructed, leading to the tentative identification of three additional undescribed analogues. nih.gov This approach not only accelerates the discovery of new compounds but also provides insights into their structural relationships.

Table 1: Recently Discovered Alkaloid Analogues in Lepidium meyenii

Alkaloid Class Specific Compounds Identified Method of Identification
Imidazole Alkaloids Lepidiline E, F, G HRMS, NMR
Amidine Alkaloids Two undescribed compounds HRMS, NMR
β-Carboline Alkaloids 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid HRMS, NMR

Comprehensive Mapping of Full Biosynthetic Pathways for Maca Alkaloids

While new alkaloids are being discovered, a complete understanding of their formation within the plant is still lacking. The biosynthetic pathways for many maca alkaloids, including macapyrrolin C, are not yet fully elucidated. Current research suggests that glucosinolates, sulfur-containing compounds common in the Brassicaceae family, are key precursors to many of the nitrogen-containing secondary metabolites in maca. nih.gov

A hypothetical biosynthetic pathway for macamides, another class of bioactive compounds in maca, has been proposed. This pathway involves three main steps:

Hydrolysis of Glucosinolates: The enzyme myrosinase hydrolyzes glucosinolates to produce benzyl (B1604629) isothiocyanates.

Formation of Benzylamines: The benzyl isothiocyanates are then converted into benzylamines.

Amide Formation: Finally, benzylamines combine with fatty acids, which are released from the hydrolysis of membrane and storage lipids, to form macamides. nih.gov

Similarly, it is hypothesized that thiohydantoins and other alkaloids may also originate from related glucosinolates. nih.gov However, the specific enzymes and intermediate steps involved in the biosynthesis of macapyrrolin C and other unique maca alkaloids remain an area for active investigation. Future research will likely focus on identifying and characterizing the enzymes responsible for these transformations, which could open avenues for biotechnological production of these compounds.

Investigation of Synergistic Effects of Macaridine/Macapyrrolin C with Other Lepidium meyenii Constituents

The medicinal effects of maca are often attributed to the synergistic action of its diverse phytochemicals rather than a single active compound. nih.gov This is a common characteristic of plant-based adaptogens, which have a rich and complex chemical composition. nih.gov Early hypotheses suggested that maca alkaloids might exert their effects by acting on the hypothalamus-pituitary-adrenal (HPA) axis, though this has not been definitively confirmed. nih.gov More recent evidence points towards a probable synergistic mechanism for its effects on the HPA axis. nih.gov

Macamides, for instance, are structurally similar to the endocannabinoid anandamide (B1667382) and have been shown to potentially act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which could lead to synergistic therapeutic effects. nih.govmdpi.com While the specific synergistic interactions of macapyrrolin C with other maca constituents like macamides, glucosinolates, or polyphenols have not been extensively studied, this is a promising area of future research. Investigating these interactions could explain the multifaceted bioactivities of maca extracts and provide a rationale for the use of whole plant preparations over isolated compounds. Such studies are crucial for understanding the holistic therapeutic potential of maca.

Development of Advanced In Vitro and In Vivo Models for Specific Bioactivity Assessments

The evaluation of the biological activities of this compound/macapyrrolin C and other maca constituents relies on the use of relevant and sophisticated biological models. Preclinical research on maca has employed a variety of in vitro and in vivo systems to investigate its pharmacological properties, including its neuroprotective, anti-inflammatory, and fertility-enhancing effects. nih.gov

In Vitro Models: A range of cell lines have been utilized to study the effects of maca extracts and isolated compounds at the cellular level. For example, macrophage cell lines like RAW 264.7 and enterocyte models such as Caco-2 cells have been used to investigate the anti-inflammatory properties of maca. nih.gov Neuroblastoma cells have been employed to study the neuroprotective effects of macamides. nih.gov Future research will likely involve the use of more complex in vitro models, such as co-culture systems and organ-on-a-chip technology, to better mimic the physiological environment and elucidate mechanisms of action.

In Vivo Models: Animal models, primarily rodents such as mice and rats, have been instrumental in assessing the systemic effects of maca. frontiersin.org These models have been used to study a wide array of activities, including improvements in sexual behavior, sperm quality, and cognitive function, as well as reductions in prostate size. frontiersin.orgnih.gov For instance, the Wistar rat model has been used to study the effects of maca on reproductive dysfunction. mdpi.com As research progresses, the use of transgenic animal models could provide deeper insights into the specific molecular targets of macapyrrolin C and other alkaloids.

Application of Computational Chemistry and In Silico Modeling in Bioactivity Prediction

Computational chemistry and in silico modeling have become indispensable tools in natural product research, offering powerful methods for structure elucidation and bioactivity prediction. A prime example of the impact of these techniques in maca research is the structural revision of "this compound" to macapyrrolin C. This correction was achieved through the use of Density Functional Theory (DFT) calculations, which provided a more accurate prediction of the compound's NMR chemical shifts compared to the originally proposed structure. nih.gov

Beyond structure elucidation, in silico approaches are being used to predict the pharmacological targets of maca's bioactive compounds. nih.gov Techniques such as pharmacophore-based screening and ligand-shape similarity have been employed to identify potential protein targets for maca alkaloids and macamides. nih.gov These studies have suggested potential roles for these compounds in the prevention and treatment of conditions like osteoporosis, prostate cancer, and cardiovascular diseases. nih.gov Molecular docking simulations have also been used to investigate the binding of maca constituents to specific enzymes, such as angiotensin-converting enzyme (ACE) and renin, providing a molecular basis for their potential antihypertensive effects. nih.govacs.org

Table 2: Applications of Computational Chemistry and In Silico Modeling in Maca Research

Computational Technique Application Key Findings
Density Functional Theory (DFT) Structural elucidation Revision of the structure of "this compound" to macapyrrolin C. nih.gov
Pharmacophore-based Screening Target identification Prediction of targets for maca alkaloids in osteoporosis, prostate cancer, and kidney disease. nih.gov

Integration of Multi-Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the biology of Lepidium meyenii and the production of its bioactive compounds, researchers are increasingly turning to multi-omics approaches. This involves the integration of data from various "omics" fields, such as metabolomics and transcriptomics, to create a more complete picture of the plant's biological systems.

Metabolomics: Metabolomic studies, utilizing techniques like NMR and Gas Chromatography-Mass Spectrometry (GC/MS), have been applied to differentiate between various maca ecotypes based on their chemical profiles. nih.govresearchgate.net These studies have revealed that the metabolic composition of maca can be significantly influenced by factors such as the growing location. researchgate.net By analyzing the full spectrum of metabolites, researchers can identify novel compounds and understand how different conditions affect the production of key bioactive constituents, including alkaloids.

Transcriptomics: Transcriptomic analysis, through methods like RNA-Seq, provides a snapshot of the genes that are actively being expressed in the plant at a given time. In maca research, transcriptomics has been used to compare gene expression profiles across different ecotypes and developmental stages. nih.govnih.gov This has led to the identification of differentially expressed genes involved in important metabolic pathways, including those for starch and sucrose metabolism, phenylpropanoid biosynthesis, and glucosinolate biosynthesis. nih.govbohrium.com By correlating transcriptomic data with metabolomic data, it is possible to identify the genes and transcription factors, such as MYB and WRKY, that regulate the biosynthesis of specific alkaloids and other secondary metabolites. nih.gov

The integration of these multi-omics datasets will be crucial for a holistic understanding of maca's biochemistry and pharmacology, from the genetic regulation of alkaloid production to the synergistic effects of its complex mixture of compounds.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Macaridine in Lepidium meyenii extracts?

  • Methodological Answer : Use Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-resolution separation and quantification, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. These techniques minimize interference from co-occurring alkaloids and ensure specificity . For reproducibility, include internal standards (e.g., deuterated analogs) and validate methods using spike-recovery experiments .

Q. How should researchers design initial bioactivity studies for this compound?

  • Methodological Answer : Begin with in vitro assays targeting anti-inflammatory pathways (e.g., COX-2 inhibition or NF-κB suppression) using macrophage cell lines. Use dose-response curves (0.1–100 μM) to establish potency (IC₅₀) and compare with reference compounds like indomethacin. Include negative controls (e.g., untreated cells) and triplicate measurements to assess variability .

Q. What protocols ensure the purity of isolated this compound for structural characterization?

  • Methodological Answer : Purify crude extracts via preparative HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water, 70:30). Validate purity (>95%) using High-Resolution Mass Spectrometry (HRMS) and assess residual solvents via Gas Chromatography (GC). For novel derivatives, provide crystallographic data or 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., extraction solvents, plant cultivars, or assay protocols). Use multivariate regression to isolate factors influencing bioactivity. Validate findings through independent replication studies with standardized protocols .

Q. What experimental strategies elucidate the mechanism of action of this compound in chronic inflammation models?

  • Methodological Answer : Employ transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated cells or tissues to identify differentially expressed pathways (e.g., NLRP3 inflammasome). Validate targets via siRNA knockdown or CRISPR-Cas9 editing. Use in vivo models (e.g., murine colitis) with histopathological correlation .

Q. How can multi-omics approaches enhance understanding of this compound’s biosynthesis in Lepidium meyenii?

  • Methodological Answer : Integrate genomics (whole-genome sequencing), metabolomics (LC-MS-based untargeted profiling), and transcriptomics (RNA-seq) to map biosynthetic gene clusters. Prioritize candidate genes (e.g., cytochrome P450s) via co-expression network analysis and heterologous expression in E. coli or yeast .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate LD₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For longitudinal toxicity studies, employ mixed-effects models to account for repeated measurements .

Q. How should researchers address variability in this compound content across Lepidium meyenii cultivars?

  • Methodological Answer : Conduct agronomic trials under controlled conditions (soil pH, irrigation, light exposure) to standardize growth parameters. Quantify this compound via UPLC-MS/MS and correlate with environmental/genetic factors using Principal Component Analysis (PCA) or Genome-Wide Association Studies (GWAS) .

Methodological Best Practices

  • Data Reproducibility : Document all experimental parameters (e.g., column temperature in HPLC, cell passage numbers) in supplementary materials .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional ethics approvals .
  • Literature Review : Use databases like PubMed and SciFinder with search terms "this compound" + "alkaloid" + "anti-inflammatory" to avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.